molecular formula C26H20N2O3 B3554447 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide

Cat. No. B3554447
M. Wt: 408.4 g/mol
InChI Key: WMUJNTXMSHCOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide, also known as BMN-673, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in DNA repair mechanisms and its inhibition has been found to be effective in treating cancers with deficiencies in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide works by inhibiting the activity of PARP, an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which is especially toxic to cancer cells with deficiencies in DNA repair pathways. This ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells with deficiencies in DNA repair pathways while sparing normal cells. In addition, this compound has also been shown to enhance the anti-tumor effects of radiation therapy and other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide in lab experiments include its selectivity for cancer cells with deficiencies in DNA repair pathways, its ability to enhance the anti-tumor effects of radiation therapy and other chemotherapeutic agents, and its promising preclinical results. The limitations of using this compound in lab experiments include its potential toxicity to normal cells and the need for further clinical trials to evaluate its safety and efficacy in humans.

Future Directions

For N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide research include further evaluation of its safety and efficacy in clinical trials, identification of biomarkers predictive of response to treatment, and development of combination therapies to enhance its anti-tumor effects. In addition, further studies are needed to explore the potential of this compound in treating other types of cancers with deficiencies in DNA repair pathways.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide has been extensively studied in preclinical models of cancer and has shown efficacy in treating tumors with deficiencies in DNA repair pathways such as BRCA1/2 mutations. In addition, this compound has also been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O3/c1-16-11-12-19(26-28-21-9-5-6-10-23(21)31-26)14-22(16)27-25(29)20-13-17-7-3-4-8-18(17)15-24(20)30-2/h3-15H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUJNTXMSHCOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5C=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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